4-Bromo-m-terphenyl
Overview
Description
4-Bromo-m-terphenyl (4-Bromo-m-TP) is an organic compound belonging to the terphenyl family of compounds. It is a white, crystalline solid that is insoluble in water and has a molecular weight of 286.1 g/mol. 4-Bromo-m-TP is a versatile compound that is used in a variety of applications including organic synthesis, scientific research, and drug development.
Mechanism of Action
4-Bromo-m-terphenyl acts as an inhibitor of an enzyme called cytochrome P450. This enzyme is responsible for metabolizing drugs in the body, and by inhibiting it, this compound can increase the potency of certain drugs. Additionally, this compound can act as an anti-inflammatory agent, as well as a vasodilator, which means it can increase the diameter of blood vessels.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of cytochrome P450, which can increase the potency of certain drugs. Additionally, this compound has been shown to act as an anti-inflammatory agent, as well as a vasodilator, which means it can increase the diameter of blood vessels.
Advantages and Limitations for Lab Experiments
4-Bromo-m-terphenyl has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its stability, which makes it an ideal compound for use in organic synthesis and drug development. Additionally, this compound is relatively inexpensive and can be easily synthesized in the laboratory. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is highly toxic and should be handled with extreme caution. Additionally, this compound is highly reactive and can easily form by-products if not handled carefully.
Future Directions
There are a number of potential future directions for 4-Bromo-m-terphenyl. One potential direction is the development of new drugs and materials using this compound as a building block. Additionally, further research could be conducted to investigate the effects of this compound on other enzymes, as well as its potential for use in other applications. Finally, further research could be conducted to investigate the potential toxic effects of this compound and to develop methods for safe handling and disposal of the compound.
Scientific Research Applications
4-Bromo-m-terphenyl has been used in a variety of scientific research applications, including organic synthesis, drug development, and materials science. In organic synthesis, this compound is used as a building block to synthesize other compounds. In drug development, this compound is used to create new drugs and to study the effects of existing drugs. In materials science, this compound is used to create new materials with unique properties.
properties
IUPAC Name |
1-bromo-4-(3-phenylphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-18-11-9-15(10-12-18)17-8-4-7-16(13-17)14-5-2-1-3-6-14/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHCOAVJEOENNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560474 | |
Record name | 1~4~-Bromo-1~1~,2~1~:2~3~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54590-37-3 | |
Record name | 1~4~-Bromo-1~1~,2~1~:2~3~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1,1':3',1''-terphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.